molecular formula C26H22N4O3S B2800448 2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(p-tolyl)acetamide CAS No. 536707-38-7

2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(p-tolyl)acetamide

Cat. No. B2800448
CAS RN: 536707-38-7
M. Wt: 470.55
InChI Key: TUIITHKVNAVNPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C26H22N4O3S and its molecular weight is 470.55. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of pyrimido[5,4-b]indoles, such as 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamides, exhibit promising antibacterial and antifungal activities. These activities have been tested against various pathogenic microorganisms, with certain compounds showing significant efficacy (Debnath & Ganguly, 2015).

Synthesis Methodologies

The synthesis of novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone highlights the complex chemical reactivity of pyrimido[5,4-b]indole derivatives. These compounds have been evaluated for their anti-inflammatory and analgesic agents, showcasing their potential in medical applications (Abu‐Hashem et al., 2020).

Medical Imaging Applications

In the domain of medical imaging, specifically positron emission tomography (PET), pyrazolo[1,5-a]pyrimidineacetamides have been identified as selective ligands. Compounds within this series have been developed with a fluorine atom in their structure, facilitating labeling with fluorine-18 for in vivo imaging. This development underscores the potential of pyrimido[5,4-b]indole derivatives in the field of radiopharmaceuticals (Dollé et al., 2008).

Anticancer Research

The exploration of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives has led to the identification of compounds with notable anticancer activity. These compounds, synthesized using methyl 3-methoxy-5-methylbenzoate as a key intermediate, have shown appreciable inhibition of cancer cell growth across various cancer cell lines, offering a promising avenue for anticancer agent development (Al-Sanea et al., 2020).

properties

IUPAC Name

2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O3S/c1-16-7-9-17(10-8-16)27-22(31)15-34-26-29-23-20-5-3-4-6-21(20)28-24(23)25(32)30(26)18-11-13-19(33-2)14-12-18/h3-14,28H,15H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUIITHKVNAVNPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)OC)NC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(p-tolyl)acetamide

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